3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid
Overview
Description
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a synthetic organic compound used primarily in proteomics research. It is known for its role in peptide synthesis, particularly in the protection of amino groups during the formation of peptide bonds. The compound has the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically involves the protection of the amino group of pentanoic acid with the 9-H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process can be achieved through the reaction of pentanoic acid with 9-H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, leaving the free amino acid .
Scientific Research Applications
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It has applications in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid involves its role as a protecting group for amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild conditions, typically using piperidine, to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid
Uniqueness
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDHGDWNJABZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588771 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-06-2 | |
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917562-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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